4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-12-3-2-4-13(6-5-12)10-7-11(8-14)15-9-10/h7-9H,2-6H2,1H3 |
InChI Key |
XCBPQMFPGYBDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromothiophene Derivatives and Piperidine Derivatives
A prominent method involves the initial synthesis of 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde through nucleophilic substitution reactions between 2-bromothiophene-2-carboxaldehyde and 4-hydroxypiperidine. This approach has been extensively studied, with reaction conditions optimized for high yield and purity.
- Reactants: 2-bromothiophene-2-carboxaldehyde and 4-hydroxypiperidine.
- Reaction Conditions: Reflux at approximately 90°C for 9 hours in the presence of triethylamine as a base.
- Outcome: Formation of 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde with yields around 73%, confirmed by TLC, NMR, and melting point analysis.
This method's robustness is supported by the work documented in the supplementary data of recent publications, where the reaction was successfully scaled and purified via recrystallization from ethanol.
Condensation with Aromatic Nitriles
Following the initial formation of the hydroxypiperidine derivative, a condensation reaction with aromatic nitriles, such as 3,4-dimethoxybenzyl cyanide, is employed to generate a conjugated acrylonitrile intermediate. This step involves nucleophilic addition and subsequent dehydration under controlled conditions.
- Reagents: 5-(4-hydroxy-piperidin-1-yl)-thiophene-2-carboxaldehyde and aromatic nitrile.
- Conditions: Typically conducted in chloroform at room temperature, with yields reaching approximately 73%.
This intermediate serves as a precursor for further functionalization, including halogenation and ester formation.
Halogenation and Esterification
The next stage involves introducing a bromine atom at the α-position of the acrylonitrile intermediate using bromoacetyl bromide in the presence of pyridine. This step produces a bromo-acetic acid ester derivative, which is pivotal for subsequent ring closure.
- Reagents: Bromoacetyl bromide, pyridine, and the acrylonitrile intermediate.
- Reaction Conditions: Conducted in chloroform, with yields of approximately 87%, under mild conditions to prevent overreaction.
Cyclization to Diazepane Ring
The final key step is the nucleophilic substitution of the brominated intermediate with piperidine and triethylamine, leading to the formation of the 1,4-diazepane ring system. This cyclization is facilitated by the nucleophilic attack of piperidine nitrogen on the electrophilic carbon attached to bromine.
- Reagents: Piperidine, triethylamine.
- Conditions: Reactions are performed in chloroform at room temperature, with yields around 60%.
The resulting compound, 4-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde, is characterized by spectroscopic methods confirming the structure.
Research Outcomes and Data Tables
| Step | Reactants | Conditions | Yield | Key Observations |
|---|---|---|---|---|
| 1 | 2-bromothiophene-2-carboxaldehyde + 4-hydroxypiperidine | Reflux at 90°C, 9 hours | 73% | Formation of hydroxypiperidine derivative confirmed by NMR and melting point |
| 2 | Hydroxypiperidine derivative + aromatic nitrile | Room temperature, chloroform | 73% | Conjugated acrylonitrile intermediate confirmed by spectral analysis |
| 3 | Acrylonitrile + bromoacetyl bromide | Chloroform, room temperature | 87% | Brominated ester obtained, characterized by IR and NMR |
| 4 | Brominated ester + piperidine + triethylamine | Room temperature, chloroform | 60% | Cyclized to diazepane derivative confirmed by spectroscopic methods |
Notes on Methodology and Optimization
- The reflux conditions are critical for ensuring complete substitution and ring closure.
- Purification steps, including recrystallization and silica gel chromatography, are essential for obtaining high-purity intermediates.
- Spectroscopic confirmation (NMR, IR, melting point) is routinely employed to verify each stage.
Additional Considerations and Variations
- Alternative routes involve direct cyclization of precursor amines with aldehydes under acid catalysis, but these are less documented for this specific compound.
- The use of microwave-assisted synthesis has been explored in related diazepane derivatives, offering potential reductions in reaction time and improved yields.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols. These reactions are critical for forming Schiff bases or imine derivatives.
Key example :
| Reaction Type | Reagents/Conditions | Product Formed | Application |
|---|---|---|---|
| Schiff base formation | Primary amines (e.g., aniline), RT, ethanol solvent | Imine-linked thiophene derivatives | Intermediate for bioactive molecules |
Controlled pH (6–8) and inert atmospheres are typically required to prevent aldehyde oxidation.
Condensation Reactions
The aldehyde participates in condensation reactions to form heterocyclic scaffolds.
Key example :
These reactions often require elevated temperatures (60–80°C) and catalytic bases.
Cross-Coupling Reactions
The thiophene ring enables Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.
Key example from analogous structures :
Bromination of the thiophene ring (e.g., using NBS) may be required to introduce coupling sites .
Reduction Reactions
The aldehyde group can be selectively reduced to a hydroxymethyl group.
Key example :
| Reaction Type | Reagents/Conditions | Product Formed | Application |
|---|---|---|---|
| Borohydride reduction | NaBH₄, methanol, 0–5°C | 4-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-methanol | Intermediate for prodrug synthesis |
Excess reductant must be quenched with aqueous workups to prevent over-reduction .
Diazepane Ring Functionalization
The diazepane moiety undergoes alkylation or acylation at its secondary amine.
Key example :
| Reaction Type | Reagents/Conditions | Product Formed | Application |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF, 50°C | Quaternary ammonium derivatives | Modulating pharmacokinetic properties |
Reactions are regioselective for the less hindered nitrogen atom.
Oxidation Reactions
Controlled oxidation of the aldehyde to a carboxylic acid is achievable.
Key example :
| Reaction Type | Reagents/Conditions | Product Formed | Application |
|---|---|---|---|
| Jones oxidation | CrO₃, H₂SO₄, acetone, 0°C | 4-(4-Methyl-1,4-diazepan-1-yl)thiophene-2-carboxylic acid | Chelating agents for metal catalysis |
Over-oxidation of the thiophene ring is minimized using low temperatures.
This compound’s versatility in nucleophilic additions, condensations, and cross-couplings makes it valuable for synthesizing bioactive molecules, particularly in anticancer and antimicrobial research. Further studies optimizing reaction yields and exploring novel derivatives are warranted.
Scientific Research Applications
4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in heterocyclic cores and substituents, leading to differences in physicochemical properties and biological activity. Key comparisons include:
Key Observations:
- Substituent Effects: The methyl group on the diazepane enhances lipophilicity compared to polar substituents (e.g., hydroxy or methoxy groups), which may improve bioavailability but reduce solubility.
Metabolic and Physicochemical Properties
- Lipophilicity : The methyl-diazepane group increases LogP compared to polar substituents (e.g., hydroxy groups), enhancing cell membrane penetration but risking solubility challenges.
- Metabolic Stability : Diazepane rings are less prone to oxidative metabolism than smaller heterocycles (e.g., piperazine), though the methyl group may slow enzymatic degradation .
Biological Activity
4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula: CHNOS
- Molecular Weight: 224.32 g/mol
- CAS Number: 1564884-61-2
Antimicrobial Activity
Research indicates that compounds with thiophene scaffolds exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For example, studies have demonstrated that compounds with thiophene rings can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
The anticancer activity of thiophene derivatives has been extensively studied. In vitro assays have shown that compounds related to this compound can induce apoptosis in cancer cell lines. For instance:
- Cell Lines Tested: Various human tumor cell lines including leukemia (HL-60), colon (HCT-15), and renal (UO-31).
- Mechanism: The compounds appear to act by inhibiting topoisomerase I and inducing oxidative stress, leading to mitochondrial dysfunction and apoptosis .
Case Studies
-
Cytotoxicity Evaluation:
A study evaluated the cytotoxic effects of several thiophene derivatives on a panel of cancer cell lines. The results indicated that certain modifications to the thiophene structure significantly enhanced cytotoxicity, with IC values as low as 0.24 µM against specific cancer types . -
Molecular Docking Studies:
Molecular docking studies have suggested that this compound might effectively bind to key targets involved in cancer progression, such as VEGFR-2. This binding could inhibit angiogenesis in tumors, providing a dual mechanism of action for anticancer therapy .
Summary of Findings
Q & A
Q. What are the standard synthetic routes for 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde, and how are intermediates characterized?
- Methodological Answer : The synthesis involves sequential steps:
- Step 1 : Preparation of the thiophene-2-carbaldehyde core via Friedel-Crafts acylation or oxidation of thiophene derivatives. For example, Cu(I)-catalyzed oxidation of alcohols to aldehydes can be applied .
- Step 2 : Functionalization of the 1,4-diazepane moiety. Alkylation or reductive amination is used to introduce the methyl group at the 4-position of diazepane.
- Step 3 : Coupling the diazepane to the thiophene aldehyde via nucleophilic substitution or palladium-catalyzed cross-coupling.
Characterization : Intermediates require NMR (¹H, ¹³C), IR, and mass spectrometry. For example, in analogous syntheses, ¹H NMR peaks for the aldehyde proton typically appear at δ 9.8–10.2 ppm, while diazepane protons resonate between δ 2.5–3.5 ppm .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying the aldehyde proton (δ ~10 ppm) and diazepane methyl group (δ ~1.2–1.5 ppm). Aromatic thiophene protons typically show splitting patterns in δ 7.0–8.0 ppm .
- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and diazepane N-H stretches (if present, ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 265.1450 (calculated for C₁₁H₁₅N₂OS) would confirm the structure .
Advanced Research Questions
Q. How can computational methods predict the metabolic stability of the aldehyde group in this compound?
- Methodological Answer :
- Aldehyde Oxidase (AO) Selectivity Modeling : Use density functional theory (DFT) to calculate the electron-deficient nature of the aldehyde carbon. A higher partial positive charge increases susceptibility to AO-mediated oxidation .
- Docking Studies : Molecular docking into AO enzyme active sites (e.g., using PDB ID 4UHW) predicts binding affinity. For example, steric hindrance from the diazepane ring may reduce AO metabolism .
- In Silico Tools : Platforms like AperTO or Molfinder (structure-searchable databases) can cross-reference similar aldehydes’ metabolic pathways .
Q. How to resolve contradictions in spectroscopic data during characterization (e.g., unexpected splitting patterns)?
- Methodological Answer :
- Step 1 : Validate purity via HPLC or TLC. Contaminants like unreacted diazepane or thiophene intermediates can skew NMR/IR data .
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For instance, NOESY can clarify spatial proximity between the diazepane methyl and thiophene protons .
- Step 3 : Compare with literature analogs. If the diazepane adopts a boat conformation, splitting patterns may differ from chair conformers .
Q. What strategies optimize reaction yields when introducing the diazepane moiety to the thiophene core?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Copper(I) catalysts (e.g., CuI/neocuproine) improve Ullmann-type aminations .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of diazepane in SN2 reactions.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation. For example, Hsiao et al. (1990) achieved 75% yield at 0°C for similar couplings .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational predictions of reactivity?
- Methodological Answer :
- Re-evaluate Computational Parameters : Adjust solvent models (e.g., COSMO-RS for solvation effects) or basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions .
- Experimental Validation : Perform kinetic studies (e.g., monitoring reaction progress via in situ IR) to identify unaccounted intermediates or side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
